3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol
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Overview
Description
3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol is a chemical compound with the molecular formula C13H22O3Si. It is commonly used in biochemical research, particularly in the field of proteomics . The compound features a tert-butylsilyl group, which is often employed as a protecting group for hydroxyl functionalities in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol typically involves the protection of a hydroxyl group using tert-butylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction . The general reaction scheme is as follows:
- Dissolve the starting material (5-hydroxy-benzenemethanol) in an anhydrous solvent like dichloromethane.
- Add tert-butylsilyl chloride and a base (e.g., imidazole).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a fully saturated alcohol.
Substitution: The tert-butylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the tert-butylsilyl group.
Major Products
Oxidation: Formation of 3-[[(tert-Butyl)lsilyl]oxy]-5-oxo-benzenemethanol.
Reduction: Formation of this compound.
Substitution: Formation of 3-[[(tert-Butyl)lsilyl]oxy]-5-functionalized-benzenemethanol.
Scientific Research Applications
3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol is widely used in scientific research, including:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl site.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential role in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol primarily involves its role as a protecting group. The tert-butylsilyl group shields the hydroxyl functionality from reactive species, allowing selective reactions to occur at other sites on the molecule. This protection is crucial in multi-step organic syntheses where selective reactivity is required .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyl chloride (TBDMS-Cl)
- tert-Butyldiphenylsilyl chloride (TBDPS-Cl)
- Trimethylsilyl chloride (TMS-Cl)
Uniqueness
3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol is unique due to its specific combination of a tert-butylsilyl group and a hydroxyl group on a benzene ring. This combination provides a balance of steric protection and reactivity, making it particularly useful in complex organic syntheses .
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3Si/c1-13(2,3)17(4,5)16-12-7-10(9-14)6-11(15)8-12/h6-8,14-15H,9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCHWIDLGPSIKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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